methyl 3-(phenylthio)-1H-indole-2-carboxylate
Overview
Description
Methyl 3-(phenylthio)-1H-indole-2-carboxylate is a synthetic compound that features both an indole nucleus and a phenylthio group. The structure is significant in various chemical reactions and has extensive applications in scientific research due to its unique molecular interactions and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(phenylthio)-1H-indole-2-carboxylate generally involves the introduction of a phenylthio group into an indole ring structure. One common route begins with the reaction of indole-2-carboxylate with thiophenol in the presence of a base such as potassium carbonate, leading to the formation of the desired phenylthio group. Reaction conditions often involve refluxing the mixture in a suitable solvent like ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production method may involve more efficient catalytic processes and optimization of reaction conditions to ensure higher yield and purity. These methods might use advanced catalytic systems and automated reaction monitoring to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(phenylthio)-1H-indole-2-carboxylate undergoes several types of reactions:
Oxidation: : Converts the phenylthio group to a sulfoxide or sulfone.
Reduction: : Reduces the compound to remove the phenylthio group, reverting to the basic indole structure.
Substitution: : The phenylthio group can be substituted by various nucleophiles, altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Typically requires oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Commonly uses reducing agents like lithium aluminum hydride.
Substitution: : May involve nucleophiles such as amines or alkoxides under basic or acidic conditions.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group yields sulfoxides or sulfones, while substitution can result in a variety of functionalized indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-(phenylthio)-1H-indole-2-carboxylate is used as a starting material for synthesizing more complex molecules, owing to its reactive phenylthio and ester groups.
Biology
In biological research, this compound serves as a probe for studying enzyme interactions and protein binding, especially in systems where sulfur-containing groups are involved.
Medicine
Potential medicinal applications include the development of new pharmacophores for drug discovery, particularly in targeting diseases where indole derivatives are known to be effective, such as neurological disorders and certain cancers.
Industry
Industrial uses might include its role as an intermediate in the manufacture of dyes, pigments, and agricultural chemicals, where indole derivatives find significant applications.
Mechanism of Action
The effects of methyl 3-(phenylthio)-1H-indole-2-carboxylate are primarily exerted through its interaction with molecular targets such as enzymes and receptors. The phenylthio group can participate in various non-covalent interactions, while the indole structure is known for binding to specific protein domains, influencing biological pathways and molecular processes.
Comparison with Similar Compounds
When compared to similar compounds like indole-3-carboxylate and phenylthioindole, methyl 3-(phenylthio)-1H-indole-2-carboxylate stands out due to its unique combination of a phenylthio group and an ester functionality. This dual functionality provides a distinctive reactivity profile, making it particularly valuable in synthesis and as a research tool.
List of Similar Compounds
Indole-3-carboxylate
Phenylthioindole
Methyl 2-(phenylthio)indole-3-carboxylate
By combining the reactive properties of both the phenylthio and ester groups, this compound remains a compound of high interest in various fields of research and industry.
There you go, a detailed breakdown of this compound! What next?
Biological Activity
Methyl 3-(phenylthio)-1H-indole-2-carboxylate is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features derived from the indole framework. This article summarizes the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and antiviral properties, as well as insights from recent research findings.
Chemical Structure and Properties
- Molecular Formula : C17H15NO2S
- Molecular Weight : Approximately 299.37 g/mol
- Structural Features : The compound contains a methyl ester functional group and a phenylthio substituent at the 3-position of the indole ring, which enhances its chemical reactivity and biological activity compared to similar compounds.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. The following table summarizes key findings related to its activity against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
HeLa (Cervical Cancer) | 4.5 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 6.0 | Disruption of mitochondrial membrane potential |
HCT116 (Colon Cancer) | 3.8 | Inhibition of CDK2 and EGFR signaling pathways |
The compound has been shown to induce apoptosis in cancer cells, evidenced by increased levels of apoptotic markers such as Caspases 3, 8, and 9, as well as alterations in Bcl-2 family proteins . Additionally, structure-activity relationship studies suggest that modifications to the indole core can enhance its potency against specific cancer types.
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. Preliminary investigations have revealed its effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Antiviral Activity
In addition to its anticancer and antimicrobial effects, there is emerging evidence regarding the antiviral potential of this compound. Research into indole derivatives has shown promise against viral targets such as HIV-1 integrase:
- Inhibition Mechanism : Compounds with similar indole structures have been reported to inhibit strand transfer of HIV-1 integrase effectively. The binding conformation analysis indicates that the indole core plays a crucial role in chelating metal ions within the active site of integrase .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
- Anticancer Efficacy : A study involving various derivatives showed that modifications at C2 and C3 positions significantly improved anticancer activities against MCF-7 and HeLa cell lines. The most potent derivative exhibited an IC50 value of 2.5 µM against MCF-7 cells .
- Antimicrobial Screening : In vitro assays demonstrated that derivatives of this compound had varying degrees of antibacterial activity, with some exhibiting MIC values as low as 16 µg/mL against resistant strains .
- Antiviral Potential : Structural optimization led to derivatives that inhibited HIV-1 integrase with IC50 values ranging from 0.13 µM to several micromolar concentrations, highlighting the potential for development into antiviral agents .
Properties
IUPAC Name |
methyl 3-phenylsulfanyl-1H-indole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-19-16(18)14-15(20-11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-14/h2-10,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFZRQNMJVPVBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331304 | |
Record name | methyl 3-phenylsulfanyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49668073 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116757-24-5 | |
Record name | methyl 3-phenylsulfanyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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